![molecular formula C5H15ClNO2P B13560579 2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride is a chemical compound with a unique structure that includes a dimethylphosphoryl group, a methoxy group, and an ethan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride typically involves the reaction of dimethylphosphoryl chloride with methoxyethanol, followed by the introduction of an amine group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amine compounds.
Scientific Research Applications
2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can participate in phosphorylation reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol: This compound has a similar structure but lacks the dimethylphosphoryl group.
2-Methoxyethanol: Another related compound with a simpler structure and different functional groups.
1,2-Bis(dimethylphosphino)ethane: A compound with a similar phosphine group but different overall structure.
Uniqueness
2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride is unique due to the presence of both the dimethylphosphoryl and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H15ClNO2P |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-(dimethylphosphorylmethoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H14NO2P.ClH/c1-9(2,7)5-8-4-3-6;/h3-6H2,1-2H3;1H |
InChI Key |
GDMPFSJAVZHKFE-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)COCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


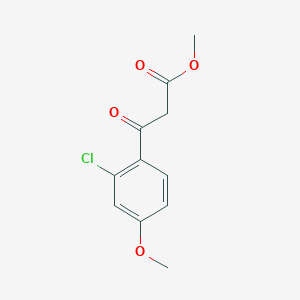
![4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560511.png)
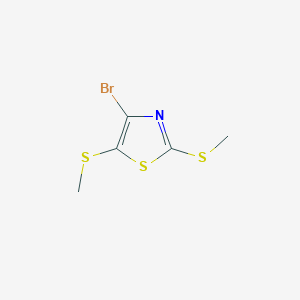
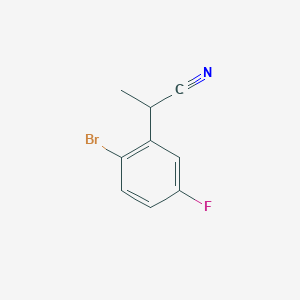
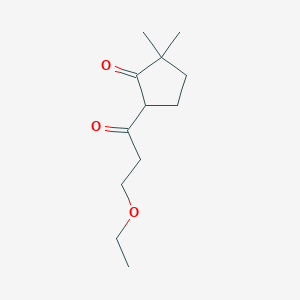
![tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate](/img/structure/B13560532.png)
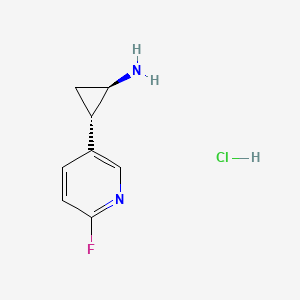
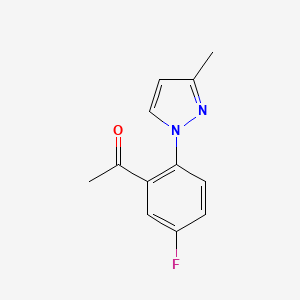
![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
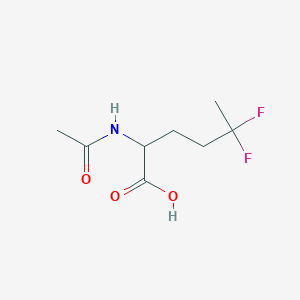
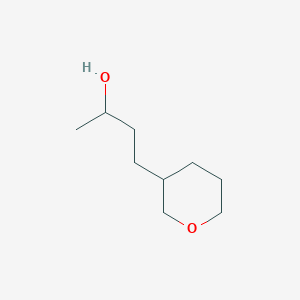
![2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
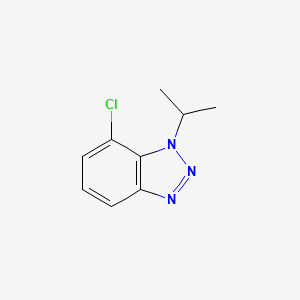
![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
